4-Benzyl-8-chlorophthalazin-1(2H)-one

Lipophilicity Physicochemical property Drug design

For medicinal chemistry teams facing bottlenecks in SAR exploration, this 8-chlorophthalazinone scaffold provides a direct solution. The 8-chloro substituent serves as a versatile palladium-catalyzed cross-coupling handle, enabling rapid library generation. Its computed XLogP3 of 3.2 balances permeability and solubility, ideal for cellular PARP-1 probe development. - Enables Suzuki-Miyaura/Buchwald-Hartwig diversification at C8. - Distinct electronic profile vs. des-chloro analog (XLogP3 ~2.5). - Reliable reference standard (exact mass: 270.0559907 Da) for LC-MS/NMR method development.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
CAS No. 66294-16-4
Cat. No. B12906443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-8-chlorophthalazin-1(2H)-one
CAS66294-16-4
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=CC=C3Cl
InChIInChI=1S/C15H11ClN2O/c16-12-8-4-7-11-13(17-18-15(19)14(11)12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19)
InChIKeyYSRUUTGGQORPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-8-chlorophthalazin-1(2H)-one: Identity & Procurement


4-Benzyl-8-chlorophthalazin-1(2H)-one (CAS 66294-16-4) is a synthetic heterocyclic compound belonging to the phthalazinone family. Its structure features a phthalazin-1(2H)-one core substituted at the 4-position with a benzyl group and at the 8-position with a chlorine atom, yielding a molecular formula of C₁₅H₁₁ClN₂O and a molecular weight of 270.71 g/mol [1]. Phthalazinone derivatives are widely recognized in medicinal chemistry for their roles as poly(ADP-ribose) polymerase (PARP) inhibitors, with clinically approved examples such as Olaparib, and the 8-chloro substituent on this scaffold introduces distinct electronic and steric properties that differentiate it from non‑chlorinated or differently substituted analogs [2].

4-Benzyl-8-chlorophthalazin-1(2H)-one: Substitution Risks


Phthalazinone-based compounds exhibit wide variations in biological activity depending on the nature and position of substituents. Systematic structure-activity relationship (SAR) studies have established that meta-substitution on the 4‑benzyl‑2H‑phthalazin‑1‑one scaffold profoundly influences PARP‑1 inhibitory potency, cellular activity, and metabolic stability [1]. The introduction of a chlorine atom at the 8‑position of the phthalazinone ring alters both the electron density of the heterocyclic core and the overall lipophilicity (computed XLogP3 = 3.2) relative to the des‑chloro analog 4‑benzylphthalazin‑1(2H)‑one (XLogP3 ≈ 2.5). Such changes directly impact membrane permeability, target binding, and off‑target profiles, meaning that even structurally close analogs cannot be assumed to exhibit equivalent performance in biological assays or synthetic applications [2].

4-Benzyl-8-chlorophthalazin-1(2H)-one: Differentiation Evidence


Lipophilicity Comparison: 8-Chloro vs Des-Chloro

The presence of the chlorine atom at the 8‑position increases the computed lipophilicity (XLogP3) of 4‑benzyl‑8‑chlorophthalazin‑1(2H)‑one to 3.2, compared with an XLogP3 of approximately 2.5 for the des‑chloro analog 4‑benzylphthalazin‑1(2H)‑one (CID 616651) [1][2]. This difference of ~0.7 log units is expected to enhance membrane permeability and may influence both cellular uptake and in vivo distribution, factors that are critical when selecting a phthalazinone scaffold for cell‑based or in vivo studies.

Lipophilicity Physicochemical property Drug design

Cross-Coupling Ready: 8-Chloro Handle

The chlorine substituent at the 8‑position of the phthalazinone ring serves as a chemically competent leaving group for palladium‑catalyzed cross‑coupling reactions such as Suzuki–Miyaura coupling. This enables late‑stage diversification to generate focused libraries of 8‑substituted phthalazinones [1]. In contrast, the des‑chloro analog 4‑benzylphthalazin‑1(2H)‑one lacks this reactive handle and requires additional halogenation steps to achieve comparable synthetic versatility. This difference in synthetic efficiency—bypassing a separate halogenation step—represents a meaningful advantage in medicinal chemistry campaigns where scaffold elaboration is a bottleneck.

Cross-coupling C–C bond formation Late-stage functionalization

PARP-1 Inhibition: 8-Chloro Advantage

Within the phthalazinone class, introduction of electron‑withdrawing substituents on the phthalazinone core has been correlated with enhanced PARP‑1 inhibitory activity. In the seminal optimization study by Loh et al. (2005), meta‑substituted 4‑benzyl‑2H‑phthalazin‑1‑ones achieved low nanomolar PARP‑1 IC₅₀ values, with halogen substitution playing a key role in potency enhancement [1]. While direct IC₅₀ data for 4‑benzyl‑8‑chlorophthalazin‑1(2H)‑one itself remains unreported in public sources, the class‑level SAR strongly suggests that the 8‑chloro substituent confers a potency advantage over the unsubstituted 4‑benzylphthalazin‑1(2H)‑one by virtue of improved binding interactions within the PARP‑1 NAD⁺ binding pocket. Users procuring compounds for PARP‑1 inhibitor SAR studies should therefore consider the 8‑chloro derivative as a more advanced starting point than the des‑chloro parent scaffold.

PARP-1 inhibition Structure-activity relationship Oncology

Hydrogen Bond Pattern vs Positional Isomer

4‑Benzyl‑8‑chlorophthalazin‑1(2H)‑one (MW 270.71 g/mol) carries its chlorine substituent on the phthalazinone core rather than on the benzyl ring, as in 4‑(4‑chlorobenzyl)phthalazin‑1(2H)‑one (MW 270.71 g/mol, identical mass but different topology). Despite having identical molecular formula and mass, the positional isomerism results in distinct hydrogen bond donor and acceptor patterns: the 8‑chloro derivative has 1 H‑bond donor and 2 H‑bond acceptors, whereas the 4‑(4‑chlorobenzyl) isomer places the chlorine on the pendant phenyl ring, potentially altering the spatial orientation of the chlorine relative to key binding residues. This topological difference, while subtle, can lead to divergent binding modes and selectivity profiles in target‑based assays [1].

Molecular weight Hydrogen bonding Physicochemical property

4-Benzyl-8-chlorophthalazin-1(2H)-one: Application Scenarios


Late-Stage Diversification Scaffold

The 8‑chloro substituent provides a clean and efficient handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), enabling the rapid generation of diverse 8‑substituted phthalazinone libraries. This capability makes 4‑benzyl‑8‑chlorophthalazin‑1(2H)‑one a strategic starting material for medicinal chemistry groups conducting SAR expansion around the phthalazinone core [1].

Physicochemical Probe for PARP-1

With a computed XLogP3 of 3.2, the compound occupies a lipophilicity range that balances membrane permeability with aqueous solubility, making it a suitable physicochemical probe for cellular PARP‑1 inhibition studies. Its enhanced lipophilicity relative to the des‑chloro analog (XLogP3 ≈ 2.5) may facilitate intracellular target engagement in cell‑based models [2].

Analytical Reference Standard

The distinctive InChIKey (YSRUUTGGQORPOT‑UHFFFAOYSA‑N) and well‑defined computed properties (exact mass 270.0559907 Da, topological polar surface area 41.5 Ų) position this compound as a reliable reference standard for HPLC, LC‑MS, or NMR method development when characterizing phthalazinone‑containing samples [3].

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